4-benzimidazolethiol,6-nitro-
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Overview
Description
4-benzimidazolethiol,6-nitro- is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 6th position and a thiol group at the 4th position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzimidazolethiol,6-nitro- typically involves the following steps:
Starting Material: The synthesis begins with 2-nitroaniline.
Cyclization: The 2-nitroaniline undergoes cyclization with benzene-1,2-diamine to form 1H-benzo[d]imidazole-2-thiol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same steps as mentioned above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-benzimidazolethiol,6-nitro- undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: 6-amino-1H-benzo[d]imidazole-4-thiol.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Scientific Research Applications
4-benzimidazolethiol,6-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-benzimidazolethiol,6-nitro- involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole-2-thiol: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-amino-1H-benzo[d]imidazole-4-thiol: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
4-benzimidazolethiol,6-nitro- is unique due to the presence of both a nitro group and a thiol group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
CAS No. |
101083-91-4 |
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Molecular Formula |
C7H5N3O2S |
Molecular Weight |
195.196 |
IUPAC Name |
6-nitro-1H-benzimidazole-4-thiol |
InChI |
InChI=1S/C7H5N3O2S/c11-10(12)4-1-5-7(6(13)2-4)9-3-8-5/h1-3,13H,(H,8,9) |
InChI Key |
PSFKBOPSUVUPSE-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1S)N=CN2)[N+](=O)[O-] |
Synonyms |
4-Benzimidazolethiol,6-nitro-(6CI) |
Origin of Product |
United States |
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